5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate

Overview

Description

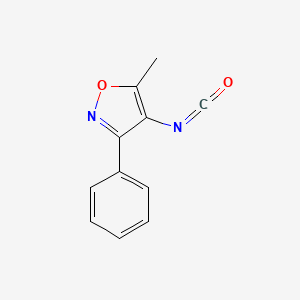

5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate is a chemical compound with the molecular formula C11H8N2O2 and a molecular weight of 200.19 g/mol . It is a fused solid that appears white to off-white in color and is sensitive to moisture . This compound is known for its unique structure, which includes an isoxazole ring, a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom at adjacent positions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate typically involves the cyclization of intermediate compounds. One common method includes the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine in refluxing methanolic conditions to yield methyl 5-phenylisoxazole-3-carboxylate . This intermediate is then reacted with hydrazine hydrate to form 5-phenylisoxazole-3-carbohydrazide . The final step involves the rearrangement of this intermediate in the presence of 1,2-dichloroethane at 110°C for 0.75 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as described above, with optimization for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted isoxazole derivatives.

Cycloaddition Reactions: It participates in (3 + 2) cycloaddition reactions, often catalyzed by metals like Cu(I) or Ru(II).

Common Reagents and Conditions

Hydroxylamine: Used in the initial cyclization step.

Hydrazine Hydrate: Utilized for the formation of carbohydrazide intermediates.

1,2-Dichloroethane: Employed in the final rearrangement step.

Major Products

The major products formed from these reactions include various substituted isoxazole derivatives, which are valuable in medicinal chemistry and drug discovery .

Scientific Research Applications

5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate involves its interaction with specific molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes . This reactivity underlies its potential biological activities and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate is unique due to its isocyanate functional group, which imparts high reactivity and versatility in chemical synthesis . This distinguishes it from other isoxazole derivatives that may lack this functional group and, consequently, the same level of reactivity .

Biological Activity

5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

The synthesis of this compound typically involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under reflux conditions. This method yields methyl 5-phenylisoxazole-3-carboxylate, which can be further converted into the isocyanate form through reaction with phosgene or other isocyanate precursors.

Key Synthetic Route:

- Starting Materials: α-acetylenic γ-hydroxyaldehydes, hydroxylamine.

- Reaction Conditions: Reflux in methanol.

- Final Product: this compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Antimicrobial Efficacy:

- Tested Pathogens: Staphylococcus aureus, Escherichia coli.

- Mechanism: Disruption of bacterial cell wall synthesis.

Anticancer Properties

The compound has also shown promising anticancer properties in vitro. It has been tested against several cancer cell lines, including breast and lung cancer cells, demonstrating the ability to inhibit cell proliferation and induce apoptosis .

Anticancer Activity:

- Cell Lines Tested: MCF-7 (breast cancer), A549 (lung cancer).

- Mechanism of Action: Induction of apoptosis via activation of caspases.

The biological activity of this compound is largely attributed to its reactive isocyanate group. This group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to modifications that alter their function. Such interactions can disrupt normal cellular processes, contributing to both antimicrobial and anticancer effects .

Case Studies

-

Antimicrobial Study:

- Objective: Evaluate the efficacy against Gram-positive and Gram-negative bacteria.

- Findings: Showed significant inhibition zones in agar diffusion tests, indicating strong antibacterial properties.

-

Cancer Cell Line Study:

- Objective: Assess cytotoxic effects on MCF-7 and A549 cells.

- Results: IC50 values were calculated at 15 µM for MCF-7 and 20 µM for A549 cells, indicating effective growth inhibition.

Research Findings Summary Table

| Activity Type | Target Organisms/Cells | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antimicrobial | S. aureus | N/A | Cell wall synthesis disruption |

| E. coli | N/A | Cell wall synthesis disruption | |

| Anticancer | MCF-7 | 15 | Apoptosis induction |

| A549 | 20 | Apoptosis induction |

Properties

IUPAC Name |

4-isocyanato-5-methyl-3-phenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c1-8-10(12-7-14)11(13-15-8)9-5-3-2-4-6-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTGYRAJPUYYOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379841 | |

| Record name | 4-Isocyanato-5-methyl-3-phenyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

268748-84-1 | |

| Record name | 4-Isocyanato-5-methyl-3-phenyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isocyanato-5-methyl-3-phenyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.